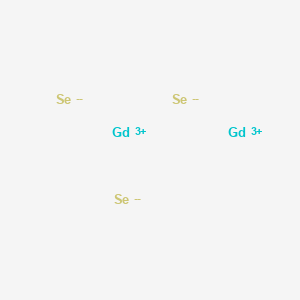
Gadolinium selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium selenide is a compound composed of gadolinium and selenium It is known for its unique properties, including its magnetic and thermoelectric characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium selenide can be synthesized through various methods. One common approach involves the reaction of gadolinium oxide with selenium in a hydrogen atmosphere at elevated temperatures. The optimal selenidation temperature for gadolinium is around 850°C . Another method includes the direct combination of elemental gadolinium and selenium under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of high-purity this compound. The use of advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) can also be employed for the production of thin films and nanostructures of this compound.
Chemical Reactions Analysis
Types of Reactions: Gadolinium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of gadolinium oxide and selenium dioxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to convert this compound back to its elemental form.
Substitution: Substitution reactions involve the replacement of selenium atoms with other chalcogenides or halides under specific conditions.
Major Products Formed: The major products formed from these reactions include gadolinium oxide, selenium dioxide, and various substituted derivatives of this compound.
Scientific Research Applications
Gadolinium selenide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium-based compounds and materials.
Biology: this compound nanoparticles are explored for their potential use in biomedical imaging and drug delivery systems.
Mechanism of Action
The mechanism by which gadolinium selenide exerts its effects is primarily related to its electronic and magnetic properties. Gadolinium ions have unpaired electrons that contribute to the compound’s paramagnetic behavior, making it useful in MRI contrast agents . The interaction of this compound with external magnetic fields enhances the relaxation times of nearby hydrogen nuclei, improving the contrast in MRI images.
Comparison with Similar Compounds
Gadolinium selenide can be compared with other similar compounds such as:
Tin selenide (SnSe): Known for its thermoelectric properties and applications in solar cells and photodetectors.
Europium selenide (EuSe): Exhibits interesting magnetic and electronic properties, used in semiconductor applications.
Lanthanum selenide (LaSe): Similar to this compound in terms of synthesis and applications, but with different electronic properties.
This compound stands out due to its unique combination of magnetic and thermoelectric properties, making it a versatile material for various advanced applications.
Properties
CAS No. |
12024-90-7 |
|---|---|
Molecular Formula |
Gd2Se3 |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
gadolinium(3+);selenium(2-) |
InChI |
InChI=1S/2Gd.3Se/q2*+3;3*-2 |
InChI Key |
DJHIBPNSTSSSGN-UHFFFAOYSA-N |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[Gd+3].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















